molecular formula C11H11ClO B8472112 2-(3-Chloro-propyl)-benzofuran CAS No. 372196-72-0

2-(3-Chloro-propyl)-benzofuran

Cat. No.: B8472112
CAS No.: 372196-72-0
M. Wt: 194.66 g/mol
InChI Key: PWTSQAPPKBKBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-propyl)-benzofuran is a benzofuran derivative characterized by a benzofuran core substituted at the 2-position with a 3-chloropropyl chain. Benzofurans are heterocyclic compounds featuring fused benzene and furan rings, which confer unique electronic and steric properties.

Properties

CAS No.

372196-72-0

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

2-(3-chloropropyl)-1-benzofuran

InChI

InChI=1S/C11H11ClO/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8H,3,5,7H2

InChI Key

PWTSQAPPKBKBAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The compound can be compared to other benzofuran and furan derivatives with halogenated alkyl chains or substituents at analogous positions:

Compound Substituent(s) Key Features Reference
2-(3-Chloro-propyl)-benzofuran 3-Chloropropyl at C2 Combines benzofuran’s aromaticity with a chloroalkyl chain; moderate lipophilicity
2-(3-Iodo-propyl)-5-methyl furan 3-Iodopropyl at C2, methyl at C5 Higher halogen atomic weight (I vs. Cl) increases molecular polarizability
3-(3-Chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran Sulfonyl, isopropyl, methyl groups Sulfonyl group enhances hydrogen bonding; steric bulk from isopropyl/methyl groups
5-(2-Aminopropyl)benzofuran (5-APB) Aminopropyl at C5 Psychoactive due to amine group; interacts with serotonin receptors

Key Observations :

  • Substituent Position : Substituents at the 2-position (vs. 5-position in 5-APB) may alter electronic distribution in the benzofuran ring, affecting conjugation and stability .
  • Functional Groups : Sulfonyl and amine substituents (e.g., in 5-APB or sulfonyl-benzofurans) introduce distinct pharmacological or physicochemical profiles compared to the neutral chloroalkyl chain .
Physical and Chemical Properties
  • Solubility : The chloroalkyl chain increases lipophilicity compared to sulfonyl- or hydroxyl-substituted benzofurans, which exhibit higher solubility in polar solvents due to hydrogen bonding .
  • Thermal Stability: Halogenated alkyl chains may enhance thermal stability relative to non-halogenated analogs, as seen in related furan derivatives .
  • Reactivity : The chloro group’s electron-withdrawing nature could deactivate the benzofuran ring toward electrophilic substitution, contrasting with electron-donating groups (e.g., methyl in 5-methyl-furan derivatives) that increase reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.